1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their high chemical stability, aromatic character, and hydrogen bonding ability. They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triazoles, including 1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide, can be achieved through various methods. One common approach is the “click chemistry” method, which involves the [3+2] cycloaddition reaction between azides and alkynes. This reaction is typically catalyzed by copper(I) ions and can be carried out under mild conditions .
Industrial Production Methods
In industrial settings, the production of 1,2,3-triazoles often involves the use of green chemistry principles to minimize waste and energy consumption. Methods such as microwave-assisted synthesis, ultrasound, and mechanochemistry are employed to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation and chemical biology for labeling and imaging purposes.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of materials with specific properties, such as fluorescent imaging agents and supramolecular structures
Mechanism of Action
The mechanism of action of 1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets through hydrogen bonding, dipole-dipole interactions, and π-stacking. These interactions enable the compound to bind to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-triazole-4-carboxamide:
1-morpholin-4-ylmethyl-1H-benzotriazole: Another triazole compound with similar structural features.
Uniqueness
1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine and cyclobutyl groups contribute to its stability and ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H21N5O2 |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C13H21N5O2/c1-17-9-11(15-16-17)12(19)14-10-13(3-2-4-13)18-5-7-20-8-6-18/h9H,2-8,10H2,1H3,(H,14,19) |
InChI Key |
CMQIRJVXPWKBHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCC2)N3CCOCC3 |
Origin of Product |
United States |
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